N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl group, a piperidine ring, and a thiazolopyrimidine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the thiazolopyrimidine core through cyclization reactions, followed by the introduction of the piperidine ring and the cyclohexyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental sustainability. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2-pyrrolidone: A high-boiling aprotic solvent with similar structural features.
N-Cyclohexyl-2-pyrrolidinone: Another compound with a cyclohexyl group and a pyrrolidinone ring.
Uniqueness
N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide stands out due to its thiazolopyrimidine core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-cyclohexyl-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c24-14(20-13-7-3-1-4-8-13)11-23-12-19-16-15(17(23)25)26-18(21-16)22-9-5-2-6-10-22/h12-13H,1-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKLNPTJYROEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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